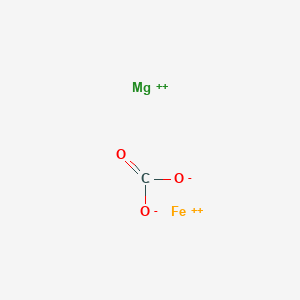
Siderite, magnesian ((Fe0.5-0.9Mg0.1-0.5)(CO3))
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Siderite, magnesian ((Fe0.5-0.9Mg0.1-0.5)(CO3)) is a carbonate mineral that contains varying proportions of iron and magnesium. It is a significant mineral in the Earth’s deep carbon cycle and is believed to play a crucial role in transporting carbon into the Earth’s mantle . This compound is a solid solution of siderite (FeCO3) and magnesite (MgCO3), and it is often referred to as ferromagnesite when the iron concentration is high .
Preparation Methods
Synthetic Routes and Reaction Conditions: Siderite, magnesian can be synthesized through high-pressure and high-temperature experiments. For instance, piston cylinder experiments at pressures of 3.5 GPa and temperatures ranging from 1170 to 1575 °C have been used to study the thermodynamics and melting relations of the siderite-magnesite system . Additionally, multi-anvil experiments at pressures of 10, 13.6, and 20 GPa and temperatures between 1500 and 1890 °C have been conducted to investigate Fe-rich compositions .
Industrial Production Methods: Industrial production of siderite, magnesian is not well-documented, as it is primarily of interest in scientific research rather than commercial applications. the synthesis methods mentioned above can be adapted for industrial-scale production if needed.
Chemical Reactions Analysis
Types of Reactions: Siderite, magnesian undergoes various chemical reactions, including thermal decomposition, oxidation, and reduction. The thermal decomposition of siderite in an oxygen atmosphere results in the formation of magnetite, hematite, and maghemite at temperatures between 300 and 500 °C . In a carbon dioxide atmosphere, the decomposition products include magnetite, hematite, maghemite, wüstite, and olivine at temperatures above 500 °C .
Common Reagents and Conditions: Common reagents used in the reactions of siderite, magnesian include oxygen and carbon dioxide. The reaction conditions typically involve high temperatures and pressures, as mentioned earlier.
Major Products: The major products formed from the reactions of siderite, magnesian include various iron oxides such as magnetite, hematite, and maghemite, as well as other minerals like wüstite and olivine .
Scientific Research Applications
Siderite, magnesian has several scientific research applications, particularly in the fields of geology and geophysics. It is considered a major carbon carrier in the Earth’s lower mantle and plays a key role in the deep carbon cycle . The compound undergoes a pressure-induced spin crossover, which significantly affects its thermal properties and has implications for the thermal evolution and geodynamics of the Earth’s mantle . Additionally, the study of siderite, magnesian helps researchers understand the stability and behavior of carbonates under high-pressure and high-temperature conditions, which is essential for modeling the global carbon cycle .
Mechanism of Action
The mechanism by which siderite, magnesian exerts its effects is primarily related to its pressure-induced spin crossover. This phenomenon involves a transition of iron from a high-spin to a low-spin state, which is accompanied by significant changes in volume, bulk modulus, thermal expansion, heat capacity, and other thermal properties . These changes can influence the distribution and stability of carbonates in the Earth’s mantle, thereby affecting the deep carbon cycle .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to siderite, magnesian include pure siderite (FeCO3), pure magnesite (MgCO3), and other iron-magnesium carbonates such as ferromagnesite (Mg1-xFexCO3) .
Uniqueness: Siderite, magnesian is unique due to its variable iron and magnesium content, which allows it to exhibit a range of physical and chemical properties depending on its composition. The pressure-induced spin crossover of iron in this compound is a distinctive feature that sets it apart from other carbonates and has significant implications for its behavior under mantle conditions .
Properties
CAS No. |
102785-99-9 |
|---|---|
Molecular Formula |
CFeMgO3+2 |
Molecular Weight |
140.16 g/mol |
IUPAC Name |
magnesium;iron(2+);carbonate |
InChI |
InChI=1S/CH2O3.Fe.Mg/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+2/p-2 |
InChI Key |
QHAASGKUXNPGQO-UHFFFAOYSA-L |
Canonical SMILES |
C(=O)([O-])[O-].[Mg+2].[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















